molecular formula C19H18N4O3S B3224617 N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1235116-17-2

N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B3224617
CAS RN: 1235116-17-2
M. Wt: 382.4
InChI Key: PDEUVJUMVWFTOC-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as MNIT, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. MNIT is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves the inhibition of enzymes involved in the growth and proliferation of cancer cells. N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can prevent the growth and proliferation of cancer cells. N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory and antioxidant properties. N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been found to have a low toxicity profile, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects. Additionally, N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. One limitation of using N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. One direction is the development of N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide analogs with improved solubility in water. This would make it easier to administer in vivo. Another direction is the study of the combination of N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide with other compounds for cancer therapy. N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to be effective in inhibiting the growth of cancer cells, and combining it with other compounds could enhance its effectiveness. Additionally, further studies are needed to determine the potential applications of N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in the treatment of inflammatory and oxidative stress-related diseases.
Conclusion
N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a thioacetamide derivative that has been studied extensively for its potential applications in the field of medicine. It has been found to have antitumor, anti-inflammatory, and antioxidant properties, and has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has a low toxicity profile, making it a potential candidate for cancer therapy. Further studies are needed to determine the full potential of N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in the treatment of various diseases.

Scientific Research Applications

N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been studied extensively for its potential applications in the field of medicine. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide also has anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been found to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.

properties

IUPAC Name

N-methyl-2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-6-8-15(9-7-13)22-17(11-21-19(22)27-12-18(24)20-2)14-4-3-5-16(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEUVJUMVWFTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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